molecular formula C7H4F2N2O B598026 6-(Difluoromethoxy)nicotinonitrile CAS No. 1198103-42-2

6-(Difluoromethoxy)nicotinonitrile

Cat. No.: B598026
CAS No.: 1198103-42-2
M. Wt: 170.119
InChI Key: RASGKOKUJVRDAN-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)nicotinonitrile is a chemical compound belonging to the class of nicotinonitriles These compounds are characterized by the presence of a nitrile group attached to a pyridine ring The difluoromethoxy substituent at the 6-position of the pyridine ring imparts unique chemical and physical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethoxy)nicotinonitrile typically involves the introduction of the difluoromethoxy group onto a nicotinonitrile scaffold. One common method is the reaction of 6-hydroxynicotinonitrile with difluoromethylating agents under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-(Difluoromethoxy)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various nucleophiles.

Major Products:

    Oxidation: Formation of difluoromethoxy nicotinic acid.

    Reduction: Formation of 6-(difluoromethoxy)nicotinamines.

    Substitution: Formation of various substituted nicotinonitriles depending on the nucleophile used.

Scientific Research Applications

6-(Difluoromethoxy)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of materials with specific properties, such as fluorescence and photostability.

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)nicotinonitrile involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

    6-(Methoxy)nicotinonitrile: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    6-(Trifluoromethoxy)nicotinonitrile: Contains a trifluoromethoxy group, which can alter its chemical properties.

    6-(Chloromethoxy)nicotinonitrile: Substituted with a chloromethoxy group, leading to different reactivity.

Uniqueness: 6-(Difluoromethoxy)nicotinonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

6-(difluoromethoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2O/c8-7(9)12-6-2-1-5(3-10)4-11-6/h1-2,4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASGKOKUJVRDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673301
Record name 6-(Difluoromethoxy)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198103-42-2
Record name 6-(Difluoromethoxy)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(difluoromethoxy)pyridine-3-carbonitrile
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